molecular formula C19H20N2OS B4612223 2-(butylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone

2-(butylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B4612223
M. Wt: 324.4 g/mol
InChI Key: MMPUFHUEPDMXQS-UHFFFAOYSA-N
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Description

2-(butylthio)-3-(3-methylphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C19H20N2OS and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.12963444 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Applications

One study focused on the synthesis and analgesic activity of quinazolinone derivatives. The compounds, including 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, were synthesized and exhibited significant analgesic activity, highlighting their potential as pain-relieving agents (Osarumwense Peter Osarodion, 2023).

Corrosion Inhibition

Another study explored the use of quinazolinone derivatives as corrosion inhibitors for mild steel in acidic media. These compounds demonstrated good inhibition efficiencies, suggesting their utility in protecting metals against corrosion (Errahmany et al., 2020).

Lithiation and Substitution Reactions

Research on the lithiation of quinazolinones showed that these compounds could undergo lithiation, allowing for the subsequent reaction with various electrophiles to produce 2-substituted derivatives. This process facilitates the synthesis of a range of compounds for further biological evaluation or material science applications (Smith et al., 1996).

Photochemical Studies

Studies on the photochemical behavior of quinazolinone derivatives revealed their potential in forming photoadducts with olefins, which could have implications in photochemistry and the development of new materials or chemical processes (Kaneko et al., 1986).

Anticancer Activity

The synthesis and characterization of quinazolinone-derived Schiff base metal complexes showed significant in vitro anticancer activity against human cancer cell lines. These findings suggest the potential of quinazolinone derivatives in developing new anticancer agents (Ashok et al., 2020).

Properties

IUPAC Name

2-butylsulfanyl-3-(3-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-4-12-23-19-20-17-11-6-5-10-16(17)18(22)21(19)15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPUFHUEPDMXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.